N-demethylhuperzinine

Description

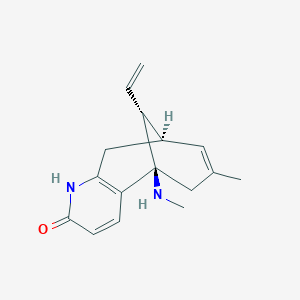

Structure

3D Structure

Properties

Molecular Formula |

C16H20N2O |

|---|---|

Molecular Weight |

256.34 g/mol |

IUPAC Name |

(1R,9R,13R)-13-ethenyl-11-methyl-1-(methylamino)-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |

InChI |

InChI=1S/C16H20N2O/c1-4-12-11-7-10(2)9-16(12,17-3)13-5-6-15(19)18-14(13)8-11/h4-7,11-12,17H,1,8-9H2,2-3H3,(H,18,19)/t11-,12+,16+/m0/s1 |

InChI Key |

GSNAOXZKMHHMJN-HWWQOWPSSA-N |

Isomeric SMILES |

CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@](C1)([C@@H]2C=C)NC |

Canonical SMILES |

CC1=CC2CC3=C(C=CC(=O)N3)C(C1)(C2C=C)NC |

Synonyms |

N-demethylhuperzinine |

Origin of Product |

United States |

Natural Occurrence and Isolation of N Demethylhuperzinine

Botanical Sources and Geographic Distribution

N-demethylhuperzinine is a naturally occurring lycodine-type alkaloid found within specific species of the clubmoss family, primarily the Lycopodiaceae and Huperziaceae families. The principal botanical source of this compound identified in scientific literature is Lycopodiastrum casuarinoides. google.commdpi.comnih.govmdpi-res.commdpi.comnih.govmdpi.com This perennial evergreen herb is also known by its common name, "Shu Jin Cao," and has a history of use in traditional medicine for ailments such as rheumatism, contusions, and swelling. tandfonline.com

In addition to Lycopodiastrum casuarinoides, this compound has been reported in other related species, including Huperzia serrata. impactfactor.org Huperzia serrata, or toothed clubmoss, is another significant plant in traditional Chinese medicine and is a well-known source of various Lycopodium alkaloids. impactfactor.orgsciensage.info

The geographic distribution of the botanical sources of this compound is widespread across tropical and subtropical regions of Asia. Lycopodiastrum casuarinoides is native to a broad area that includes:

East Asia: China (specifically in the southern and central provinces such as Fujian, Guangdong, Guangxi, Guizhou, Hubei, Hunan, Jiangxi, Sichuan, Yunnan, and Zhejiang), Japan, and Taiwan. wikimedia.orgworldplants.de

South Asia: The Indian subcontinent, including regions of the East Himalayas like Assam and Meghalaya, as well as Bhutan. wikimedia.orgworldplants.de

Southeast Asia: Countries such as Myanmar, Thailand, Vietnam, the Philippines, and the Malesian region, which encompasses Peninsular Malaysia, Borneo (Sabah), Sulawesi, and Sumatra. wikimedia.orgworldplants.depicturethisai.comresearchgate.net It is also found in Papuasia (New Guinea). wikimedia.org

Huperzia serrata shares a similar distribution across Asia, being found in China, India, Japan, Nepal, and various Southeast Asian nations. impactfactor.org These plants typically thrive in habitats such as forests, alongside streams, and on roadsides in drier areas, often at elevations ranging from 400 to 3500 meters. impactfactor.orgpicturethisai.com

The following table summarizes the primary botanical sources of this compound and their geographic distribution.

| Botanical Source | Family | Geographic Distribution |

| Lycopodiastrum casuarinoides | Lycopodiaceae | Tropical and Subtropical Asia, including China, Japan, Taiwan, India, Bhutan, Myanmar, Thailand, Vietnam, Malaysia, Philippines, Indonesia, and New Guinea. wikimedia.orgworldplants.depicturethisai.com |

| Huperzia serrata | Huperziaceae | Asia, including China, India, Japan, and Southeast Asia. impactfactor.org |

Extraction and Purification Methodologies from Plant Material

The isolation of this compound from its plant sources is a multi-step process that involves initial extraction followed by various purification techniques. The general workflow is designed to separate the alkaloids from other plant constituents and then to isolate the specific target compound.

A common initial step is the extraction of the dried and powdered whole plant material. This is typically achieved using a solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH). mdpi.comtandfonline.com The plant material is soaked in the solvent, sometimes for extended periods, to draw out the alkaloids and other soluble compounds.

Following the initial extraction, an acid-base extraction is often employed to separate the crude alkaloids from non-alkaloidal components. The methanolic or ethanolic extract is typically dissolved in an acidic aqueous solution (e.g., dilute hydrochloric acid), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. This aqueous solution is then washed with an organic solvent to remove neutral and acidic impurities. Subsequently, the acidic aqueous layer is made basic (e.g., with ammonium (B1175870) hydroxide) to a pH of around 9-11. mdpi.comnih.gov This deprotonates the alkaloids, rendering them soluble in organic solvents. The alkaloids are then extracted from the basified aqueous solution using a solvent like chloroform (B151607) (CHCl₃) or ethyl acetate (B1210297) (EtOAc). nih.gov Evaporation of the organic solvent yields a crude alkaloid extract.

The purification of this compound from the crude alkaloid mixture is achieved through various chromatographic techniques. A typical approach involves column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20. mdpi.com For instance, one study describes the fractionation of a crude alkaloid extract from Lycopodiastrum casuarinoides on a silica gel column. mdpi.com The column is eluted with a gradient of solvents, such as a mixture of chloroform, ethyl acetate, methanol, and diethylamine (B46881) (Et₂NH) in specific ratios (e.g., 7:7:1:0.015). mdpi.com

Further purification is often necessary to obtain pure this compound. This can be accomplished using additional column chromatography steps with different solvent systems or by employing preparative high-performance liquid chromatography (prep-HPLC). mdpi.comresearchgate.netnih.gov Prep-HPLC with a reversed-phase C18 column is a common method for the final purification of Lycopodium alkaloids. researchgate.netdatapdf.com The mobile phase for prep-HPLC can consist of mixtures of methanol and water, sometimes with additives like trifluoroacetic acid (TFA) to improve peak separation. researchgate.net

Throughout the purification process, fractions are monitored using techniques like thin-layer chromatography (TLC), with the alkaloid spots being visualized by spraying with Dragendorff's reagent, which is a common detecting agent for alkaloids. mdpi.comnih.gov

The following table outlines a general methodology for the extraction and purification of this compound based on published research.

| Step | Technique | Description of Method |

| 1. Extraction | Solvent Extraction | Dried, powdered plant material is extracted with methanol or ethanol. mdpi.comtandfonline.com |

| 2. Crude Alkaloid Separation | Acid-Base Extraction | The initial extract is acidified to dissolve alkaloids in the aqueous phase. After washing with an organic solvent, the aqueous phase is basified, and the alkaloids are extracted into an organic solvent like chloroform. mdpi.comnih.gov |

| 3. Initial Purification | Column Chromatography | The crude alkaloid extract is subjected to column chromatography on silica gel or Sephadex LH-20 using solvent gradients such as chloroform/ethyl acetate/methanol/diethylamine. mdpi.com |

| 4. Final Purification | Preparative HPLC | Fractions containing this compound are further purified using preparative HPLC with a C18 column and a mobile phase like methanol/water. researchgate.netdatapdf.com |

| 5. Monitoring | Thin-Layer Chromatography (TLC) | TLC with Dragendorff's reagent is used to monitor the separation and identify fractions containing alkaloids. mdpi.comnih.gov |

Biosynthesis and Biogenetic Pathways of N Demethylhuperzinine

Proposed Precursors and Enzymatic Steps in Alkaloid Formation

The biosynthesis of the core structure of N-demethylhuperzinine follows a conserved pathway common to most Lycopodium alkaloids, which begins with primary metabolites and proceeds through several key enzymatic transformations. nih.gov

The initial precursor for the alkaloid skeleton is the amino acid L-lysine. oup.comsippe.ac.cn The first committed step in the pathway is the decarboxylation of L-lysine to yield cadaverine (B124047). nih.govsippe.ac.cn This reaction is catalyzed by L-lysine decarboxylase (LDC) , a pyridoxal-dependent decarboxylase enzyme. oup.compnas.org LDC enzymes specific to this secondary metabolic pathway have been identified and characterized in several clubmoss species, including Huperzia serrata (HsLDC-X1) and Lycopodium clavatum (LcL/ODC), confirming their role as the entry-point enzyme. oup.comnih.govnih.gov

Following its formation, cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CAO) . nih.govpnas.org This step converts cadaverine into 5-aminopentanal, which spontaneously cyclizes to form the heterocyclic imine, Δ1-piperideine. nih.govoup.comsippe.ac.cn The characterization of a CAO from Huperzia serrata demonstrated its preference for cadaverine as a substrate, further solidifying its role in the pathway. nih.gov

The next crucial stage involves the condensation of Δ1-piperideine with a polyketide-derived unit to build the carbon framework. pnas.orgescholarship.org Research has revealed that this is not a simple condensation but a complex enzymatic process. A type III polyketide synthase (PKS), specifically a piperidyl-ketide synthase (PIKS) , catalyzes the condensation of the Δ1-piperideine imine with a substrate derived from malonyl-CoA, likely a 3-oxoglutaryl-CoA metabolite. pnas.org This enzymatic reaction produces two key intermediates: 4-(2-piperidyl)acetoacetic acid (4PAA) and its spontaneous decarboxylation product, pelletierine (B1199966) . pnas.orgnih.govresearchgate.net Pelletierine is considered a fundamental building block for the subsequent assembly of the diverse Lycopodium alkaloid scaffolds. nih.govresearchgate.net

| Enzyme | Precursor(s) | Product(s) | Function |

|---|---|---|---|

| L-lysine decarboxylase (LDC) | L-lysine | Cadaverine | Decarboxylation |

| Copper amine oxidase (CAO) | Cadaverine | 5-aminopentanal (→ Δ1-piperideine) | Oxidative deamination |

| Piperidyl-ketide synthase (PIKS) | Δ1-piperideine, Malonyl-CoA | 4PAA, Pelletierine | Imine-polyketide condensation |

Comparative Biosynthesis with Related Lycopodium Alkaloids

The biosynthetic pathway leading to pelletierine serves as a common trunk from which the various classes of Lycopodium alkaloids diverge. nih.gov The structural diversity observed in this family of natural products arises from different cyclization, oxidation, and rearrangement events that occur in the later stages of biosynthesis. nih.govescholarship.org this compound belongs to the lycodine (B1675731) class, which is biosynthetically distinct from other major classes like the lycopodine (B1235814), fawcettimine, and huperzine types.

The formation of the characteristic tetracyclic lycodane skeleton is a key branching point. It is proposed that intermediates derived from pelletierine undergo multi-step reactions to form the core lycodane structure. nih.gov From this common lycodane intermediate, divergent chemical processes lead to the different alkaloid classes. nih.govescholarship.org

Lycodine-type alkaloids , including this compound, are formed when the A-ring of the lycodane precursor is oxidized to a pyridine (B92270) or pyridone structure. escholarship.orgosti.gov This oxidation is likely catalyzed by cytochrome P450 (CYP) enzymes, which are known to be involved in the late-stage modification of alkaloid scaffolds. nih.gov

Lycopodine-type alkaloids are the most widespread and are formed through a different series of rearrangements from the lycodane intermediate. researchgate.netescholarship.org

Fawcettimine-type alkaloids are derived from the lycopodine skeleton through a subsequent rearrangement involving the migration of a carbon atom. escholarship.org

Huperzine-type alkaloids , such as the well-studied Huperzine A, represent further modifications of the lycodine scaffold. The biosynthesis of Huperzine A from a lycodine-type precursor involves additional, complex enzymatic steps. These include oxidative ring cleavage and redox-neutral isomerization reactions catalyzed by a series of Fe(II)/2-oxoglutarate–dependent dioxygenase (2OGD) enzymes. pnas.orgnih.govfrontiersin.org

A key distinguishing feature of this compound is the absence of an N-methyl group that is present in many other lycodine alkaloids. researchgate.net This suggests that its biosynthetic pathway lacks a final N-methylation step, which would be catalyzed by a specific N-methyltransferase enzyme in the formation of its methylated counterparts.

| Alkaloid Class | Key Biosynthetic Feature | Example Compound(s) |

|---|---|---|

| Lycodine-type | Oxidation of A-ring to pyridine/pyridone from lycodane scaffold. | Lycodine, this compound |

| Lycopodine-type | Rearrangement of the lycodane scaffold. | Lycopodine |

| Fawcettimine-type | Rearrangement of the lycopodine scaffold. | Fawcettimine |

| Huperzine-type | Further oxidative modifications of the lycodine scaffold by 2OGD enzymes. | Huperzine A, Huperzine B |

Genetic and Enzymatic Determinants of Biosynthetic Routes

The production of this compound and related alkaloids is controlled at the genetic level through the coordinated expression of biosynthetic genes. Transcriptomic studies in Phlegmariurus tetrastichus have revealed the existence of a metabolic regulon —a set of biosynthetic genes that are transcriptionally coregulated. pnas.orgnih.govresearchgate.net This ensures that all the necessary enzymes for the pathway are produced together in the correct tissues and at the appropriate developmental stage. pnas.orgpnas.org

The genetic determinants for the early, conserved part of the pathway are the genes encoding LDC, CAO, and PIKS. pnas.orgnih.gov The co-expression of these genes is a strong indicator that they form a functional unit to produce the pelletierine precursor. pnas.org The identification and cloning of genes such as HsLDC-X1 from Huperzia serrata and LcL/ODC from Lycopodium clavatum have provided definitive genetic evidence for the first step in the pathway. sippe.ac.cnnih.gov

The determinants for the divergent, later steps of biosynthesis are the genes encoding the enzymes that modify the common lycodane skeleton. Transcriptome analysis of Lycopodiastrum casuarinoides has identified numerous candidate genes, particularly from the cytochrome P450 (CYP) and Fe(II)/2-oxoglutarate–dependent dioxygenase (2OGD) families. nih.govnih.gov These enzyme families are responsible for the vast structural diversification of Lycopodium alkaloids. pnas.orgnih.gov The specific complement of CYP and 2OGD genes expressed in a given species determines which class of alkaloids it will produce. For instance, the presence and expression of specific 2OGDs are determinants for the synthesis of Huperzine A from its lycodine precursor, while the pathway to this compound likely involves a distinct set of CYPs for the A-ring oxidation without the subsequent 2OGD-catalyzed modifications. pnas.orgnih.gov More recently, studies have also identified neofunctionalized α-carbonic anhydrase (CAH)-like enzymes as a new class of enzymatic determinants involved in constructing the key bicyclic precursor to the various alkaloid scaffolds. biorxiv.orgresearchgate.net The specific combination of these expressed enzyme-encoding genes ultimately dictates the final alkaloid profile of the plant.

Chemical Synthesis Approaches for N Demethylhuperzinine

Total Synthesis Strategies for N-Demethylhuperzinine

While hundreds of Lycopodium alkaloids have been isolated, the total synthesis of many, including this compound, presents a formidable challenge and is not extensively documented in dedicated reports. researchgate.net However, the total synthesis of related lycodine-type alkaloids provides a blueprint for potential synthetic strategies. These strategies often involve the construction of the characteristic bicyclo[3.3.1]nonane core, a key structural feature of this alkaloid class. mdpi.com

A review of recently isolated lycodine-type alkaloids highlights that the laboratory total asymmetric synthesis has been attempted for some members of this family. researchgate.net The general approach often involves multi-step sequences to assemble the intricate polycyclic framework. For instance, the synthesis of other lycodine-type alkaloids has utilized strategies such as transannular Mannich cascade reactions to form key ring systems in a single step. researchgate.net Although a specific total synthesis for this compound is not detailed, the established routes for compounds with similar skeletons suggest that a convergent approach, where key fragments are synthesized separately and then combined, could be a viable strategy.

The proposed biosynthetic pathway of lycodine-type alkaloids from lysine (B10760008) can also inspire synthetic routes. researchgate.net This biomimetic approach could involve mimicking the proposed cyclization and rearrangement steps in the laboratory.

Table 1: Isolated Lycodine-Type Alkaloids and their Acetylcholinesterase (AChE) Inhibitory Activity researchgate.net

| Lycopodium Alkaloid | Plant Species | IC₅₀ (AChE) |

| Huperzinine N-oxide | Lycopodium casuarinoides | - |

| 8,15-dihydrohuperzinine | - | - |

| N-demethyl-obscurine | Lycopodium serratum | - |

| Casuarine B | Lycopodium casuarinoides | 46.4 μM |

| Huperserine E | Huperzia serrata | 6.71 μM |

| 8,15-dihydrohuperzine A | Huperzia carinata | 2.6 μM |

| 16-hydroxyhuperzine B | Lycopodiastrum casuarinoides | 87.3 μM |

| This compound | Lycopodiastrum casuarinoides | 1.9 μM |

| Lycoparin C | Lycopodium casuarinoides | 23.9 μM |

This table is interactive and can be sorted by column.

Semi-synthetic Methodologies for this compound

Semi-synthetic approaches, which involve the chemical modification of a readily available natural product, offer an alternative to total synthesis. In the context of this compound, a plausible precursor for semi-synthesis would be a structurally related alkaloid that is more abundant in nature. For example, the methylation of huperzine A to yield N-methylhuperzine A has been reported, suggesting that demethylation of a suitable N-methylated precursor could be a feasible route to this compound. nih.gov

While a specific semi-synthesis of this compound is not explicitly described in the reviewed literature, the investigation of semi-synthetic pathways for other Lycopodium alkaloids, such as the conversion of (+)-fawcettimine to phlegcarine B, demonstrates the utility of this approach within this compound class. researchgate.net Such methodologies can provide access to rare alkaloids and facilitate the exploration of structure-activity relationships. The development of a semi-synthetic route to this compound would likely depend on the identification of a suitable and accessible starting material that can be efficiently converted through one or more chemical steps. scribd.com

Development of Synthetic Routes for Analogues and Derivatives

The synthesis of analogues and derivatives of natural products is crucial for understanding their structure-activity relationships and for developing new therapeutic agents. researchgate.netmdpi-res.com While specific synthetic routes for analogues of this compound are not detailed, the synthesis of derivatives of the closely related huperzine A is well-documented. researchgate.net These synthetic efforts have led to a variety of analogues with modified functional groups and substitution patterns. researchgate.net

The strategies employed in the synthesis of these derivatives often involve the modification of key functional groups on the alkaloid scaffold. For instance, the development of huperzine A derivatives has included modifications at various positions to probe the binding interactions with acetylcholinesterase. researchgate.net These established synthetic methodologies could be adapted for the preparation of this compound analogues. The availability of such synthetic routes would enable the exploration of how structural modifications to the this compound framework impact its biological activity.

Stereoselective Synthesis Considerations

The complex, three-dimensional structure of this compound, like other Lycopodium alkaloids, necessitates careful control of stereochemistry during its synthesis. The presence of multiple stereocenters means that numerous stereoisomers are possible, and achieving the correct relative and absolute stereochemistry is a critical aspect of any synthetic strategy. researchgate.net

In the synthesis of related lycodine-type alkaloids, stereoselectivity has been achieved through various methods. These include the use of chiral starting materials, the application of stereoselective reactions such as 1,4-additions, and the strategic use of cyclization reactions that proceed with a high degree of stereocontrol. researchgate.net For example, the formation of the bicyclo[3.3.1]nonane core often proceeds via a diastereoselective intramolecular reaction.

Any future total synthesis of this compound would need to address the stereochemical challenges inherent in its structure. This would likely involve the application of modern asymmetric synthesis techniques to ensure the formation of the desired enantiomer.

Pharmacological and Biochemical Investigations of N Demethylhuperzinine

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition Kinetics

N-demethylhuperzinine, a lycodine-type alkaloid, has been the subject of various studies to determine its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.comevitachem.com The inhibitory potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Different studies have reported varying IC50 values for this compound against AChE. One study reported an IC50 value of 15.0 µM. mdpi.comnih.gov Another investigation found a similar IC50 value of 1.9 µM. mdpi.com A separate study corroborated this finding, reporting an IC50 of 1.9 ± 0.2 µM. The differences in reported IC50 values could be attributed to variations in experimental conditions, such as the source of the enzyme and the specific assay used. For comparison, the well-known AChE inhibitor Huperzine A has a significantly lower IC50 value, indicating higher potency. mdpi.com

The mechanism of inhibition by this compound is considered reversible, meaning it binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its function. evitachem.com This is in contrast to irreversible inhibitors that permanently modify the enzyme. wikipedia.org The reversible nature of inhibition is a common characteristic of naturally occurring cholinesterase inhibitors. mdpi.com

The structure of this compound plays a crucial role in its inhibitory activity. The absence of a methyl group at the N-13 position, when compared to related compounds like huperzine C, has been shown to reduce its inhibitory potency against AChE by approximately three-fold. This suggests that the N-methyl group is important for optimal interaction with the enzyme's active site.

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 15.0 | mdpi.comnih.gov |

| This compound | 1.9 | mdpi.com |

| This compound | 1.9 ± 0.2 | |

| Huperzine A (Reference) | 0.0743 | mdpi.com |

Comparative Analysis of Cholinesterase Selectivity

The selectivity of an inhibitor refers to its preferential inhibition of one type of cholinesterase over the other. This is often expressed as a selectivity index, calculated as the ratio of the IC50 for BuChE to the IC50 for AChE. nih.gov A higher selectivity index indicates greater selectivity for AChE.

Due to the limited available data on the BuChE inhibition of this compound, a comprehensive comparative analysis of its cholinesterase selectivity is challenging. mdpi.comnih.gov However, the focus of existing research on its AChE inhibitory activity suggests that it is likely more potent against AChE. mdpi.com For context, other inhibitors like rivastigmine (B141) are known to be more specific for BuChE. d-nb.info The development of inhibitors with varying selectivity profiles is of interest for targeting different stages or aspects of neurodegenerative diseases where the relative importance of AChE and BuChE may differ. nih.gov

Molecular Mechanisms of Action at Target Enzymes

Enzyme-Ligand Interaction Dynamics and Binding Site Analysis

The interaction between this compound and AChE occurs within a deep and narrow gorge that contains the enzyme's active site. nih.govembopress.org The active site of AChE is complex, featuring a catalytic site and a peripheral anionic site (PAS). proteopedia.org The catalytic site itself is comprised of an "esteratic" subsite, containing the catalytic triad (B1167595) (Ser203, His447, and Glu334 in human AChE), and an "anionic" subsite. proteopedia.org

Ligands like this compound are guided into the active site gorge through interactions with aromatic amino acid residues. proteopedia.org The binding of the ligand to the enzyme is a dynamic process involving intermolecular forces such as hydrogen bonds and van der Waals forces. wikipedia.orgukm.my The binding affinity, which reflects the strength of the interaction, is influenced by these forces. wikipedia.org

While specific crystallographic studies of this compound complexed with AChE are not detailed in the provided search results, the general principles of ligand binding to AChE are well-established. nih.govcsic.esnih.gov The binding of an inhibitor alters the conformation of the enzyme, thereby preventing the substrate, acetylcholine, from accessing the catalytic site and being hydrolyzed. wikipedia.org

Molecular Docking and Computational Chemistry Approaches

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. wikipedia.orgnih.gov In the context of this compound, molecular docking studies have been employed to understand its interaction with AChE. researchgate.net

These computational approaches can help to elucidate the specific amino acid residues involved in the binding of this compound within the AChE active site. For instance, docking studies with the related compound huperzine A have predicted interactions with key residues such as Trp84, Phe330, Glu199, and Asp72 at the catalytic site, and Trp279 at the peripheral site. nih.gov It is plausible that this compound engages in similar interactions.

Molecular dynamics simulations can further refine the understanding of the stability and dynamics of the enzyme-ligand complex over time. researchgate.netnih.gov These computational methods are valuable tools for rationalizing structure-activity relationships, such as the observed decrease in inhibitory activity when the N-methyl group is absent in this compound compared to its methylated analogs. mdpi.com

Allosteric Modulation and Conformational Effects

This compound is recognized as a lycodine-type alkaloid that demonstrates significant inhibitory activity against acetylcholinesterase (AChE). mdpi.commdpi.com The interaction of this compound with AChE is thought to involve allosteric modulation. Allosteric modulators bind to a site on the enzyme distinct from the active site, known as an allosteric site, inducing a conformational change that alters the enzyme's activity. mdpi.comosu.edu In the case of AChE, this can lead to either an increase (positive allosteric modulation) or a decrease (negative allosteric modulation) in the breakdown of the neurotransmitter acetylcholine. mdpi.com

The binding of ligands to the peripheral anionic site (PAS) of AChE is a key aspect of allosteric modulation. nih.govnih.gov This interaction can induce conformational changes in residues within the active site gorge, thereby affecting substrate access and catalysis. nih.govnih.gov Studies on related compounds suggest that the structural features of lycodine-type alkaloids, such as the presence and position of methyl groups, are critical for their interaction with AChE. For instance, the absence of a methyl group at the C13 position in this compound, as compared to similar compounds, has been noted to influence its inhibitory activity. This highlights the importance of specific structural motifs in dictating the conformational effects and subsequent allosteric modulation of AChE. nih.govchemrxiv.org The introduction of methyl groups can induce significant steric and electronic effects, altering the preferred conformation and planarity of the molecule, which in turn can impact its biological activity. nih.govchemrxiv.org

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Source |

|---|---|---|---|

| This compound | 0.89 | 1.86 | nih.gov |

| Huperzine C | 0.37 | 7.33 | nih.gov |

| Lycocasuarinine D | 0.22 | >10 | nih.gov |

| Lycocasuarinine A | 4.74 | >10 | nih.gov |

Cellular and Subcellular Investigations (In Vitro Models)

Effects on Neurotransmitter System Modulation in Cell Culture

In vitro studies using cell cultures are crucial for understanding how compounds like this compound modulate neurotransmitter systems. mdpi.com The primary focus of research on this compound has been its role as an acetylcholinesterase (AChE) inhibitor. mdpi.commdpi.com By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine, this compound effectively increases the concentration and duration of action of this neurotransmitter in the synaptic cleft. nih.gov Acetylcholine is a critical neurotransmitter involved in various cognitive functions, and its modulation is a key therapeutic strategy for neurodegenerative diseases. mdpi.comnih.gov

Cell culture models, including primary neurons and neuronal cell lines, provide a controlled environment to study the direct effects of this compound on cholinergic signaling. nih.govbiocompare.com These systems allow for the investigation of changes in acetylcholine levels, the activity of AChE, and the subsequent effects on postsynaptic receptors. mdpi.comnih.gov While direct studies on this compound's effect on other neurotransmitter systems like dopamine, serotonin, or glutamate (B1630785) in cell culture are not extensively documented, its primary action on the cholinergic system is well-established through its potent AChE inhibitory activity. mdpi.commdpi.com

Investigations in Neuronal Cell Lines and Primary Cell Cultures

The investigation of this compound's effects has been facilitated by the use of various in vitro models, including neuronal cell lines and primary cell cultures. sciencellonline.commdpi.com Neuronal cell lines, such as PC-12 and SH-SY5Y, are often used due to their ease of culture and ability to differentiate into neuron-like cells. nih.govfrontiersin.org These cell lines can express neuronal markers and exhibit characteristics like neurite outgrowth, making them suitable for initial screening and mechanistic studies. sciencellonline.comnih.gov For instance, PC-12 cells, derived from a rat adrenal pheochromocytoma, can synthesize and release catecholamines and respond to nerve growth factor, providing a model to study neuronal differentiation and neuroprotection. frontiersin.org

Primary cell cultures, isolated directly from animal tissues, offer a model that more closely mimics the in vivo environment. biocompare.comsciencellonline.com These cultures, which can include various neuronal and glial cell types, retain many of their original physiological and biochemical characteristics for a certain period. mdpi.comfrontiersin.org However, they are generally more challenging to maintain than cell lines. sciencellonline.com Studies on related compounds in primary neuronal cultures have demonstrated neuroprotective effects, suggesting that this compound may also confer such benefits. nih.gov The choice between neuronal cell lines and primary cultures depends on the specific research question, with cell lines being valuable for high-throughput screening and primary cultures for more physiologically relevant investigations. sciencellonline.comfrontiersin.org

Influence on Cellular Pathways and Signaling Cascades

This compound's primary mechanism of action, the inhibition of acetylcholinesterase, initiates a cascade of cellular events. mdpi.commdpi.com By increasing acetylcholine levels, it can influence signaling pathways that are regulated by cholinergic receptors. Beyond its direct impact on cholinergic neurotransmission, research on related alkaloids suggests potential involvement in other cellular pathways. nih.gov For example, some alkaloids have been shown to modulate pathways related to neuroprotection and inflammation. nih.gov

Studies on similar compounds have indicated effects on signaling cascades like the ERK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. mdpi.com Additionally, some natural compounds have been found to modulate pathways involved in apoptosis, or programmed cell death, and influence the levels of nerve growth factor (NGF), which is vital for neuronal survival. While specific studies detailing the influence of this compound on these particular pathways are limited, its structural similarity to other bioactive alkaloids suggests it may have a broader range of effects on cellular signaling than just AChE inhibition. mdpi.commdpi.com Further research is needed to elucidate the specific signaling cascades modulated by this compound.

In Vitro Assessments of Related Biochemical Processes (e.g., amyloid aggregation mechanisms)

A key area of investigation for compounds targeting neurodegenerative diseases is their effect on the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. frontiersin.orgnih.gov In vitro assays are commonly used to assess the ability of compounds to inhibit the formation of Aβ fibrils and to disaggregate pre-formed fibrils. frontiersin.org These assays often utilize techniques such as Thioflavin T (ThT) fluorescence, which detects the formation of amyloid aggregates. frontiersin.org

While direct in vitro studies on this compound's effect on Aβ aggregation are not extensively reported, there is evidence that other lycodine-type alkaloids possess neuroprotective properties. nih.gov The aggregation process of Aβ is complex, involving nucleation, elongation, and the formation of mature fibrils. mdpi.com Natural compounds have been shown to interfere with this process at various stages. frontiersin.orgmdpi.com Given that this compound is being investigated for its potential in the context of neurodegenerative diseases where protein aggregation is a key pathological feature, it is plausible that its therapeutic potential may extend beyond AChE inhibition to include effects on processes like amyloid aggregation. mcours.netplos.org

Investigations in Preclinical Animal Models

While detailed preclinical animal model studies specifically focusing on this compound are not extensively available in the provided search results, the broader class of lycodine-type alkaloids, including the closely related huperzine A, has been investigated in various animal models of cognitive impairment. nih.gov These studies often utilize models such as scopolamine-induced amnesia or transgenic models of Alzheimer's disease to assess cognitive-enhancing and neuroprotective effects.

Pharmacodynamic Characterization in Defined Animal Systems

The pharmacodynamics of a compound describe its effects on the body and its mechanisms of action. For this compound, a primary area of investigation has been its interaction with key enzymes in the nervous system.

Research has identified this compound as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govconicet.gov.ar The inhibition of AChE leads to increased levels and prolonged availability of acetylcholine in the synaptic cleft, a mechanism known to be relevant in the context of cognitive function.

Studies comparing the anticholinesterase activity of various alkaloids from Huperzia species have provided quantitative data on the potency of this compound. While it demonstrates prominent anticholinesterase activity, it is reported to be less potent than its well-studied counterpart, Huperzine A. nih.govconicet.gov.ar The characterization of its inhibitory concentration (IC₅₀) value, which represents the concentration of the inhibitor required to reduce enzyme activity by half, is a critical aspect of its pharmacodynamic profile.

Table 1: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of Huperzine Alkaloids

| Compound | IC₅₀ (µM) for AChE Inhibition |

|---|---|

| This compound | 0.89 |

| Huperzine A | Data not available in the same comparative study |

| Huperzine C | 0.37 |

Data derived from in vitro studies.

The investigation of this compound's pharmacodynamics in vivo would typically involve administering the compound to animal models, such as rodents, to observe its effects on physiological systems. nih.gov Such studies would aim to determine the compound's ability to cross the blood-brain barrier and exert its AChE inhibitory action within the central nervous system. conicet.gov.ar The profile of inhibition in different brain regions, like the cortex and hippocampus, would also be a key area of focus. conicet.gov.ar

Cognitive and Behavioral Assessments in Disease Models (Non-human)

To evaluate the potential therapeutic effects of compounds like this compound, researchers utilize various animal models of cognitive impairment and neurodegenerative diseases, such as Alzheimer's disease. nih.govinotiv.com These models can be induced through genetic modification or by administering neurotoxins that replicate certain pathological features of the human condition. bmrat.org

A range of behavioral tests are employed to assess cognitive functions such as learning and memory in these animal models. inotiv.com Some of the standard assessments include:

Morris Water Maze: This test evaluates spatial learning and memory as the animal learns to find a hidden platform in a pool of water. inotiv.com

Novel Object Recognition: This assessment measures the animal's ability to recognize a novel object from a familiar one, providing insights into recognition memory. inotiv.com

Contextual Fear Conditioning: This task assesses fear-associated learning and memory, where the animal learns to associate a specific environment with an aversive stimulus. inotiv.com

While specific studies detailing the cognitive and behavioral effects of this compound in such disease models are not extensively documented in the provided search results, the methodologies are well-established for related compounds like Huperzine A. nih.gov Such research on this compound would involve administering the compound to cognitively impaired animal models and evaluating its ability to ameliorate learning and memory deficits in these behavioral paradigms.

Neurochemical Effects and Pathway Modulation in Animal Brain Regions

The neurochemical effects of this compound are intrinsically linked to its pharmacodynamic profile, primarily its role as an acetylcholinesterase inhibitor. By increasing the availability of acetylcholine, it directly modulates the cholinergic system, which is known to play a crucial role in cognitive processes. mdpi.com

Beyond the cholinergic system, research into related compounds suggests that other neurochemical pathways may also be affected. For instance, the glutamatergic system, which is also critical for learning and memory, is often investigated in the context of neurodegenerative diseases. frontiersin.orgusf.edu Glutamate-induced excitotoxicity is a known mechanism of neuronal damage, and compounds that can modulate this pathway are of significant interest. usf.edu While direct evidence for this compound's effect on the glutamatergic system is not detailed in the provided search results, this would be a logical avenue for further investigation.

Techniques such as in vivo microdialysis allow for the real-time monitoring of neurotransmitter levels in specific brain regions of living animals. nih.govnih.gov This methodology could be employed to directly measure changes in acetylcholine and glutamate concentrations in areas like the hippocampus and prefrontal cortex following the administration of this compound. Such studies would provide a more detailed understanding of its neurochemical footprint and how it modulates key neural pathways involved in cognition.

Structure Activity Relationship Sar Studies of N Demethylhuperzinine and Analogues

Impact of Structural Motifs on Cholinesterase Inhibition Potency

The potency of N-demethylhuperzinine and its analogues as cholinesterase inhibitors is intricately linked to their specific structural features. Studies comparing this compound with structurally related lycodine-type alkaloids have illuminated the critical roles of various functional groups and structural motifs in modulating inhibitory activity against acetylcholinesterase (AChE).

A key structural feature influencing potency is the substitution at the nitrogen atom at position 13. For instance, this compound, which lacks a methyl group at this position, exhibits significant AChE inhibitory activity. mdpi.com However, the presence of an amino group at C-13, as seen in huperzine C, results in a threefold increase in inhibition compared to this compound. mdpi.com Conversely, the presence of an N-methyl group at the same position, as in huperzinine, leads to a sharp decrease in AChE inhibition, rendering the compound only weakly active. mdpi.com This suggests that while the nitrogen is important, methylation at this site is detrimental to inhibitory activity.

The following table summarizes the reported acetylcholinesterase inhibitory activities of this compound and some of its naturally occurring analogues.

| Compound | Type | AChE IC₅₀ (µM) |

|---|---|---|

| This compound | Lycodine-type alkaloid | 15.0 nih.govsemanticscholar.org |

| Huperzine C | Lycodine-type alkaloid | 0.489 nih.govsemanticscholar.org |

| Huperzine B | Lycodine-type alkaloid | 19.3 mdpi.com |

| Lycoparin C | Lycodine-type alkaloid | 25.0 mdpi.com |

| 16-hydroxyhuperzine B | Lycodine-type alkaloid | 87.3 mdpi.com |

These data underscore the sensitivity of AChE inhibition to subtle structural modifications within the lycodine (B1675731) alkaloid framework. The presence and nature of substituents on the core structure, particularly around the C-13 position, are critical determinants of inhibitory potency. mdpi.com

Rational Design and Synthesis of this compound Analogues

The development of novel and more potent cholinesterase inhibitors often relies on the rational design and synthesis of analogues based on a lead compound like this compound. semanticscholar.orgnih.gov This process involves the targeted modification of the lead structure to enhance its biological activity, selectivity, and pharmacokinetic properties. nih.govsioc-journal.cn For Lycopodium alkaloids, including the huperzine family, structure-activity relationship (SAR) studies guide these modifications. researchgate.net

The design process for new analogues typically begins with an understanding of the SAR of the parent compound. walisongo.ac.id For this compound, key areas for modification would include the tetracyclic core and the substituents at various positions, informed by the knowledge that small changes can drastically alter activity. mdpi.com The goal of rational design is to create molecules that fit more effectively into the active site of the target enzyme, in this case, acetylcholinesterase. researchgate.net

The synthesis of these rationally designed analogues involves multi-step chemical processes. mdpi.comresearchgate.net For instance, creating derivatives might involve:

Modification of functional groups: Introducing or altering functional groups, such as hydroxyls, amines, or amides, at specific positions on the alkaloid scaffold. rsc.org

Alteration of the core structure: Modifying the ring system itself, although this is often more complex.

Introduction of new substituents: Adding different chemical moieties to explore new interactions with the enzyme's active site. scielo.br

An example of this approach can be seen in the development of derivatives of huperzine A, a close relative of this compound. researchgate.net Synthetic efforts have produced various analogues, including hybrids with other pharmacologically active molecules, to create dual-binding site inhibitors that interact with both the catalytic and peripheral anionic sites of AChE. semanticscholar.orgheraldopenaccess.us Although specific synthetic pathways for this compound analogues are not extensively detailed in the provided literature, the principles of rational drug design and synthetic chemistry for related cholinesterase inhibitors provide a clear framework for how such research would proceed. nih.govnih.govrsc.org

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. njit.edumdpi.com For this compound and its analogues, QSAR studies can predict the cholinesterase inhibitory potency of newly designed molecules before their actual synthesis, thus saving time and resources. nih.govsemanticscholar.org

The QSAR modeling process involves several key steps:

Data Set Preparation: A series of analogues with known biological activities (e.g., IC₅₀ values for AChE inhibition) is compiled. frontiersin.org This data set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its electronic, steric, hydrophobic, and topological properties. njit.edu

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), are used to create a mathematical equation that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive ability of the QSAR model is rigorously tested using the external test set and various statistical metrics. njit.edu

Several QSAR methods have been applied to cholinesterase inhibitors related to this compound. nih.gov These include:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR method generates a model based on the steric and electrostatic fields surrounding the molecules. nih.govfrontiersin.org

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed model. nih.govfrontiersin.org

Hologram QSAR (HQSAR): This is a 2D-QSAR method that uses molecular holograms (2D fragment fingerprints) to encode the structure. nih.gov

For a class of related inhibitors known as huprines, these QSAR methods have successfully produced highly predictive models, which were then used to design 14 new potential inhibitors, some predicted to be more potent than any existing compound in the series. nih.gov Such models, once validated, can be invaluable for the rational design of novel this compound analogues with enhanced anti-cholinesterase activity. mdpi.com

Correlation between Structural Modifications and Biological Implications

The biological activity of this compound analogues is directly correlated with their specific structural modifications. SAR and QSAR studies provide the framework for understanding these correlations, allowing for the targeted design of compounds with improved therapeutic potential. nih.govresearchgate.net

Key correlations between structural features and biological implications for this class of compounds include:

Substitution at C-13: As previously discussed, the nature of the substituent at the C-13 nitrogen atom is a critical determinant of AChE inhibitory activity. The absence of a methyl group in this compound is favorable compared to the methylated huperzinine. mdpi.com The presence of a primary amine in huperzine C further enhances potency, highlighting the importance of hydrogen bonding capabilities at this position. mdpi.com

The Pyridone Moiety: In the related huperzine A, the α-pyridone ring system is crucial for its high affinity and orientation within the active site gorge of AChE. researchgate.net Modifications to this part of the molecule in this compound analogues would be expected to have a significant impact on their inhibitory mechanism and potency.

The table below summarizes some general structural modifications and their likely biological implications based on studies of related cholinesterase inhibitors. nih.govsioc-journal.cnscielo.br

| Structural Modification | Potential Biological Implication |

|---|---|

| Introduction of a tertiary amine group | Can confer or enhance cholinesterase inhibition. nih.gov |

| Alteration of aromatic ring substituents | Can modulate binding affinity and selectivity (AChE vs. BChE). heraldopenaccess.us |

| Modification of linker length in hybrid molecules | Affects the ability to bridge the catalytic and peripheral sites of AChE. heraldopenaccess.us |

| Introduction of hydrogen-bond donors/acceptors | Can form new interactions with key amino acid residues in the enzyme's active site, increasing potency. nih.gov |

Ultimately, the rational design of this compound analogues is a process of iterative refinement. nih.gov Each structural modification provides new data on the SAR, which in turn informs the design of the next generation of compounds. researchgate.net This cycle of design, synthesis, and testing, guided by computational models like QSAR, is a powerful strategy for developing novel therapeutic agents. semanticscholar.org

Analytical Chemistry Methodologies for N Demethylhuperzinine

Detection and Quantification Techniques

The accurate detection and quantification of N-demethylhuperzinine rely on a range of analytical chemistry techniques, each with specific advantages for its analysis in various samples.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of alkaloids like this compound from complex mixtures, such as extracts from Lycopodiastrum casuarinoides. mdpi.com The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. mst.or.jp For this compound, reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. mdpi.commst.or.jp

When coupled with mass spectrometry (MS), the technique becomes Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful tool that provides not only separation but also mass information, enabling highly specific identification and quantification. mst.or.jpscioninstruments.com LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity by fragmenting the parent ion of the analyte and analyzing the resulting fragment ions. mst.or.jpnih.gov This is particularly useful for analyzing trace amounts of the compound in complex biological matrices. mst.or.jpnih.gov The use of electrospray ionization (ESI) is a common method for generating ions from analytes like this compound before they enter the mass analyzer. nih.gov

Research has demonstrated the use of HPLC for the analysis of extracts containing this compound, often alongside related alkaloids. mdpi.com These analyses allow for the determination of the compound's presence and relative abundance.

Table 1: Typical Parameters for HPLC and LC-MS Analysis

| Parameter | Description | Typical Application for this compound Analysis |

|---|---|---|

| Stationary Phase (Column) | The solid material inside the chromatography column that interacts with the analytes. | C18 (Sun Fire, 5 μm, 4.6 mm × 150 mm) is a common choice for separating alkaloids. mdpi.com |

| Mobile Phase | The solvent that moves the analytes through the column. | A mixture of acetonitrile (B52724) and water (e.g., 7:3 ratio) is frequently used. mdpi.com The pH may be adjusted with agents like formic acid for better peak shape. nih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | A typical flow rate is 1.0 mL/min. mdpi.com |

| Detection | The method used to visualize the separated analytes as they exit the column. | UV detection is common for HPLC. mcours.net For LC-MS, mass spectrometers (e.g., Quadrupole Time-of-Flight, QTOF) are used. nih.gov |

| Ionization Source (for LC-MS) | The component that generates ions from the analyte molecules. | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable for compounds like this compound. mst.or.jpnih.gov |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposing. organomation.com It is particularly suited for volatile and semi-volatile organic compounds. labioscientific.com In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the sample is transported through the column by an inert carrier gas (mobile phase). organomation.com

When combined with a mass spectrometer, GC-MS serves as a gold standard for the identification of unknown substances. wikipedia.org The GC separates the components of a mixture, and the MS provides detailed mass spectra that can be used to confirm the identity of the analyte. scioninstruments.com

The application of GC-MS to alkaloids like this compound is possible, though it may present challenges. researchgate.net The technique requires that the analyte be thermally stable and sufficiently volatile. researchgate.net For less volatile compounds, a derivatization step may be necessary to increase volatility and improve chromatographic behavior. mdpi.com This involves chemically modifying the analyte, for instance, through silylation. mdpi.com A significant consideration is the potential for thermal degradation of the analyte in the high-temperature environment of the GC injection port and oven. wikipedia.org

Table 2: General Parameters for GC-MS Analysis

| Parameter | Description | Considerations for this compound Analysis |

|---|---|---|

| Column | A long, thin tube containing the stationary phase. | Capillary columns with various stationary phases (e.g., polysiloxane-based) are used depending on the analyte's polarity. |

| Carrier Gas | An inert gas that carries the sample through the column. | Helium or hydrogen are commonly used. |

| Injection Port Temperature | The temperature at which the sample is vaporized. | Must be high enough to vaporize the analyte without causing thermal degradation. wikipedia.org |

| Oven Temperature Program | A controlled temperature gradient applied to the column to elute compounds. | Optimized to achieve good separation of this compound from other components. |

| Ionization Method | The process of creating ions from the analyte molecules in the MS source. | Electron Ionization (EI) is the most common method, producing characteristic fragmentation patterns for identification. researchgate.net |

| Derivatization | Chemical modification to increase volatility and thermal stability. | May be required for this compound to make it suitable for GC analysis. researchgate.netmdpi.com |

Thin-Layer Chromatography (TLC) and Spectrophotometric Methods

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used to separate components of a mixture. libretexts.orgijrti.org It involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel or alumina, coated onto a flat carrier such as a glass plate. ijrti.orgadrona.lv The sample is applied as a spot, and a solvent (mobile phase) moves up the plate via capillary action, separating the components based on their differential affinity for the stationary and mobile phases. ijrti.org The separation is quantified by the retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. ijrti.org TLC is often used for screening, identifying compounds by comparison with standards, and monitoring the progress of chemical reactions. ijrti.org

Spectrophotometric methods measure the amount of light absorbed by a chemical substance at a specific wavelength. These methods can be used for the quantitative analysis of compounds like this compound, often in the context of enzyme inhibition assays. mdpi-res.com For instance, the inhibitory activity of this compound on acetylcholinesterase can be determined by measuring changes in colorimetric signals that are indicative of enzyme activity. mdpi-res.com

Table 3: Typical System for Thin-Layer Chromatography (TLC)

| Component | Description | Example Application |

|---|---|---|

| Stationary Phase | The adsorbent layer. | Silica gel (SiO₂) is a common choice for separating alkaloids. ijrti.org |

| Mobile Phase | The solvent or solvent mixture that ascends the plate. | The choice of solvent system is critical and is selected based on the polarity of the analytes to achieve optimal separation. merckmillipore.com |

| Application | Applying the sample to the plate. | Samples are applied as small spots or bands using a capillary tube or micropipette. libretexts.orgadrona.lv |

| Development | The process of separation as the mobile phase moves up the plate. | The plate is placed in a sealed chamber saturated with the mobile phase vapor. merckmillipore.com |

| Visualization | Detecting the separated spots. | UV light (if compounds are UV-active) or chemical staining reagents are used. libretexts.org |

Radiometric Ligand-Binding Assays and Receptor Binding Studies

Radiometric ligand-binding assays are highly sensitive and quantitative methods used to study the interaction between a ligand (like this compound) and a receptor or enzyme (such as acetylcholinesterase). nih.govnih.gov These assays use a radioactive version of a ligand (a radioligand) to measure binding. revvity.com They are essential tools in drug discovery for characterizing the affinity of a compound for its target. nih.govsygnaturediscovery.com

There are several types of binding assays:

Saturation Assays: These are used to determine the density of receptors (Bmax) in a sample and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. nih.govrevvity.com

Competition Assays: These assays measure the ability of a non-radioactive compound (the competitor, e.g., this compound) to displace a radioligand from its binding site. The results are used to calculate the inhibitory constant (Ki) of the competitor, which indicates its binding affinity. nih.gov

Kinetic Assays: These experiments measure the rates at which a radioligand associates with and dissociates from the receptor, providing information on the binding kinetics. nih.gov

These studies are crucial for understanding the pharmacological profile of this compound and comparing its potency to other related compounds. For example, studies have shown that this compound exhibits significant inhibitory activity against acetylcholinesterase. mdpi.com

Table 4: Principles of Radioligand Binding Assays

| Assay Type | Principle | Key Parameters Determined |

|---|---|---|

| Saturation Binding | Measures the specific binding of increasing concentrations of a radioligand to a fixed amount of receptor preparation until all binding sites are occupied. revvity.com | Kd (Equilibrium Dissociation Constant): Radioligand concentration at which 50% of receptors are occupied. A lower Kd means higher affinity. nih.govBmax (Maximum Receptor Density): Total number of binding sites in the sample. nih.gov |

| Competition Binding | Measures the binding of a fixed concentration of radioligand in the presence of increasing concentrations of a non-radioactive competitor compound. nih.gov | IC50 (Inhibitory Concentration 50%): Concentration of the competitor that displaces 50% of the specific binding of the radioligand. Ki (Inhibitory Constant): The equilibrium dissociation constant for the competitor, calculated from the IC50. nih.gov |

| Kinetic Binding | Measures the binding of a radioligand over time to determine the rates of association and dissociation. nih.gov | k_on (Association Rate Constant): The rate at which the ligand binds to the receptor. k_off (Dissociation Rate Constant): The rate at which the ligand unbinds from the receptor. |

Method Validation and Robustness for Research Applications

For any analytical method to be used in research, it must undergo validation to ensure it is suitable for its intended purpose. europa.eu Method validation is the process of demonstrating through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. nih.govresearchgate.net This ensures that the results generated are reliable, reproducible, and accurate. globalresearchonline.net

Key validation parameters, often defined by guidelines from the International Council for Harmonisation (ICH), include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. globalresearchonline.net

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). globalresearchonline.net

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. globalresearchonline.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, temperature). europa.eu It provides an indication of its reliability during normal usage.

The validation process is crucial for methods used to quantify this compound, especially in complex matrices or for regulatory submissions. fukumaadvogados.com.br

Table 5: Key Analytical Method Validation Parameters

| Parameter | Definition |

|---|---|

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. globalresearchonline.net |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. globalresearchonline.net |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.netglobalresearchonline.net |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net |

| Linearity | The ability (within a given range) to obtain test results which are directly proportional to the concentration of the analyte in the sample. researchgate.net |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity. researchgate.net |

| Robustness | A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. europa.eu |

Sample Preparation Strategies from Complex Biological Matrices

The analysis of this compound in complex biological matrices such as blood, plasma, or tissue requires meticulous sample preparation. researchgate.net This is a critical step that aims to extract the analyte of interest, remove interfering substances (like proteins and lipids), and concentrate the analyte to a level suitable for detection by the analytical instrument. mdpi.comnih.gov Inadequate sample preparation is a leading cause of error in bioanalysis. mdpi.com

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (like acetonitrile) or a strong acid is added to the biological sample to denature and precipitate proteins. gcms.cz After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous/biological phase and an organic solvent. nih.govjapsonline.com The analyte partitions into the organic phase, which is then separated and evaporated to concentrate the analyte.

Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique that uses a solid sorbent material packed into a cartridge or a 96-well plate to isolate analytes from a liquid sample. nih.govjapsonline.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of solvent. This technique provides cleaner extracts compared to PPT and LLE, which is particularly important for sensitive LC-MS/MS analysis. researchgate.net

The choice of sample preparation method depends on the nature of the analyte, the biological matrix, the required sensitivity, and the analytical technique being used. gcms.cz

Table 6: Comparison of Common Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Proteins are precipitated out of the sample solution by adding a solvent or acid. gcms.cz | Fast, simple, and inexpensive. | Not very selective; may result in significant matrix effects ("ion suppression" in MS). |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on its solubility. gcms.cz | Provides cleaner extracts than PPT; can concentrate the analyte. | Can be labor-intensive, time-consuming, and uses large volumes of organic solvents. japsonline.com |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent and selectively washed and eluted. nih.gov | High recovery, high selectivity, clean extracts, easily automated. japsonline.com | Can be more expensive and complex to develop than LLE or PPT. |

Target Identification and Validation Research for N Demethylhuperzinine

Methodologies for Molecular Target Discovery

The discovery of a drug's molecular target can be approached from two primary perspectives: drug-centered and disease-centered discovery. nih.gov For a natural product derivative like N-demethylhuperzinine, a drug-centered (or reverse pharmacology) approach is common. This begins with the compound and seeks to identify its molecular binding partners.

Key methodologies applicable to this process include:

Affinity-Based Methods: Techniques like affinity chromatography are powerful for isolating proteins that bind to a specific ligand. mdpi.com In this method, this compound would be immobilized on a solid support, and a cellular lysate is passed over it. Proteins that bind to the compound are retained and can be subsequently identified using mass spectrometry.

Computational and In Silico Screening: Structure-based drug design and molecular docking are used to predict interactions between a ligand and a library of known protein structures. nih.govnih.gov Given the structural resemblance of this compound to Huperzine A, a known inhibitor of acetylcholinesterase (AChE), docking studies would initially focus on this enzyme and other related targets, such as butyrylcholinesterase (BChE) and the N-methyl-D-aspartate (NMDA) receptor. mdpi.comnih.gov These models help predict binding affinity and the specific amino acid residues involved in the interaction.

Genetic Approaches: Modern genetic techniques can identify targets by observing the effects of systematic gene knockdowns or knockouts. nih.gov For instance, CRISPR-Cas9 library screening could be employed to identify genes that, when silenced, alter a cell's sensitivity to this compound, thereby pointing to potential targets or pathways. nih.gov

Biophysical Techniques: Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Microscale Thermophoresis (MST) can detect and quantify the interaction between a small molecule and a potential protein target in solution. mdpi.com These techniques provide valuable data on binding affinity (Kd values) and can confirm direct physical interaction. mdpi.com

Approaches to Target Validation in Preclinical Contexts

Once a potential molecular target is identified, preclinical validation is essential to confirm that its modulation is responsible for the compound's pharmacological activity and is relevant to the disease pathology. drugtargetreview.com This process aims to build confidence in the target before advancing to more complex studies. drugtargetreview.com

Validation strategies include:

Use of Tool Compounds: The activity of this compound can be compared with that of known selective inhibitors or activators of the hypothesized target. For example, its effects in cellular or animal models would be compared with those of established AChE inhibitors like donepezil (B133215) or NMDA receptor antagonists like memantine. nih.govheraldopenaccess.us

Genetic Manipulation: Genetically modified models, such as knockout mice, are crucial for target validation. A study involving butyrylcholinesterase (BChE) knockout mice, for instance, demonstrated the protective role of BChE against the toxicity of the AChE-specific inhibitor (--)-huperzine A. nih.gov Such models could be used to confirm if this compound's effects are dependent on the presence of a specific target enzyme. If the compound has no effect in a knockout animal, it provides strong evidence that the knocked-out protein is the primary target.

Demonstrating Target Engagement: It is critical to show that the compound binds to its target in a complex biological system. This can involve measuring the inhibition of enzyme activity (e.g., AChE) in brain tissue samples following administration of this compound. This links the compound's presence to a functional pharmacological effect on the target. drugtargetreview.com

Correlation with Disease Pathology: Evidence should link the target to the disease. For Alzheimer's disease, the roles of both AChE and NMDA receptors are well-established. nih.govmdpi.com AChE inhibitors are used to address the cholinergic deficit, while NMDA receptor antagonists aim to prevent excitotoxicity. nih.govnih.gov Validating these as targets for this compound involves demonstrating the compound's ability to modulate these pathways in disease-relevant models.

Integration of Omics Technologies in Target Identification

Omics technologies offer a systems-level, unbiased approach to understanding the biological effects of a compound, making them invaluable for target identification. nih.govnih.gov Rather than focusing on a single hypothesized target, these methods survey the entire landscape of genes, proteins, or metabolites. researchgate.net

Proteomics: Proteomic analysis can identify changes in the abundance or post-translational modification of proteins in cells or tissues after treatment with this compound. This can reveal not only the primary target but also downstream effector proteins and affected pathways. researchgate.net

Transcriptomics: By analyzing changes in messenger RNA (mRNA) expression, transcriptomics can show which genes are up- or down-regulated by the compound. This provides clues about the biological processes being modulated and can help identify the signaling pathways associated with the drug's target. nih.gov

Metabolomics: Metabolomics studies the complete set of small-molecule metabolites in a biological sample. researchgate.net By observing how this compound alters the metabolic profile of a cell or organism, researchers can infer which enzymatic pathways are being affected, pointing toward potential targets. researchgate.netfrontiersin.org

Multi-Omics Integration: The most powerful approach involves integrating data from multiple omics levels (e.g., genomics, proteomics, and metabolomics). nih.govnih.gov This provides a comprehensive view of a drug's mechanism of action, from gene expression changes to alterations in protein function and metabolic output, significantly enhancing the ability to pinpoint the primary target and understand its broader biological impact. researchgate.netfrontiersin.org

In Vitro and In Vivo Systems for Target Confirmation

The final stage of preclinical target validation involves confirming the compound's activity and mechanism in controlled laboratory settings, using both isolated biological components and whole organisms.

In Vitro Systems: These systems use purified enzymes, isolated cells, or tissue preparations to confirm direct interaction with the target.

Enzyme Inhibition Assays: For targets like acetylcholinesterase and butyrylcholinesterase, the most common in vitro assay is the Ellman's method. nih.govresearchgate.net This spectrophotometric method is used to determine the compound's inhibitory concentration (IC50), which is a key measure of its potency. The table below presents IC50 values for related cholinesterase inhibitors, providing a benchmark against which this compound could be evaluated.

Receptor Binding Assays: To confirm activity at NMDA receptors, researchers can use radioligand binding assays or electrophysiology techniques (e.g., patch-clamp) on cultured neurons to measure the compound's ability to block ion flow through the receptor channel. nih.gov

Cell-Based Assays: Cultured cells, such as neuronal cell lines, can be used to study the downstream consequences of target engagement, like changes in second messenger levels or protection against neurotoxicity.

In Vivo Systems: Animal models are essential for confirming that the in vitro findings translate into a physiological effect in a living organism.

Pharmacodynamic Studies: These studies measure the effect of this compound on its target in vivo. For example, researchers might measure the level of AChE inhibition in the brains of rodents at various time points after administration.

Disease Models: Rodent models that mimic aspects of human diseases are used to test for therapeutic efficacy. For Alzheimer's disease, models involving scopolamine-induced amnesia or transgenic mice expressing human amyloid precursor protein are common. Improved performance in cognitive tasks (e.g., Morris water maze) after treatment would support the validation of the identified target.

Knockout Models: As mentioned previously, studies using animals lacking the specific target gene (e.g., AChE-/- or BChE-/- mice) are definitive tools for confirming that the compound's effects are mediated through that specific target. nih.gov For example, the lack of effect of an AChE inhibitor in AChE-/- mice would confirm its target specificity. nih.gov

Future Research Directions and Unresolved Questions

Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

The biosynthetic pathway of lycodine-type alkaloids, including N-demethylhuperzinine, is a complex process that is not yet fully elucidated. Current research suggests that the biosynthesis originates from L-lysine. researchgate.netnih.gov Key enzymatic steps are believed to involve lysine (B10760008) decarboxylase (LDC), copper amine oxidase (CAO), and polyketide synthase (PKS). frontiersin.orgnih.gov Transcriptome analysis of Huperzia serrata and other related species has identified candidate genes for these enzymes. nih.govnih.gov